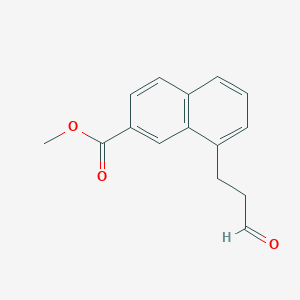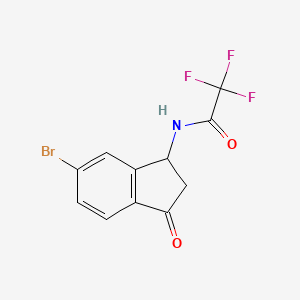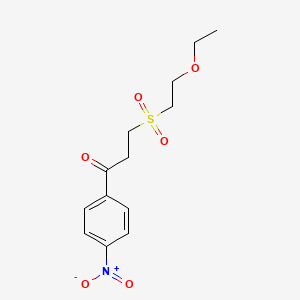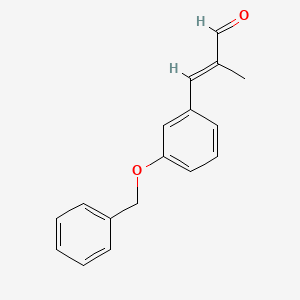
1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride is a synthetic organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the sulfonyl group and the morpholine ring in its structure suggests potential reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the pyridine ring.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt, which can be achieved by reacting the intermediate compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group and morpholine ring may play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)pyridinium chloride: Lacks the morpholine ring, which may affect its reactivity and biological activity.
4-(Morpholin-4-yl)pyridinium chloride: Lacks the sulfonyl group, which may influence its chemical properties and applications.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride is unique due to the presence of both the sulfonyl group and the morpholine ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
123521-03-9 |
|---|---|
分子式 |
C16H19ClN2O3S |
分子量 |
354.9 g/mol |
IUPAC 名称 |
4-[1-(4-methylphenyl)sulfonylpyridin-1-ium-4-yl]morpholine;chloride |
InChI |
InChI=1S/C16H19N2O3S.ClH/c1-14-2-4-16(5-3-14)22(19,20)18-8-6-15(7-9-18)17-10-12-21-13-11-17;/h2-9H,10-13H2,1H3;1H/q+1;/p-1 |
InChI 键 |
FLRRBOAUCCGRAI-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N+]2=CC=C(C=C2)N3CCOCC3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)






![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)


